

Application Notes and Protocols: 5-Cyano-2-hydroxyphenylboronic acid in Materials Science

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Cyano-2-hydroxyphenylboronic acid

Cat. No.: B595987

[Get Quote](#)

A comprehensive search for specific applications of **5-Cyano-2-hydroxyphenylboronic acid** in materials science has revealed a significant lack of published research, quantitative data, and detailed experimental protocols. While the broader class of phenylboronic acids is well-represented in the scientific literature for its utility in developing fluorescent sensors, stimuli-responsive polymers, and materials for organic electronics, specific data and established protocols for **5-Cyano-2-hydroxyphenylboronic acid** remain elusive.

This document aims to provide a foundational understanding of the potential applications of **5-Cyano-2-hydroxyphenylboronic acid** based on the known functionalities of its constituent chemical groups: the phenylboronic acid moiety, the cyano group, and the hydroxyl group. The experimental protocols and data presented herein are generalized from studies on structurally similar compounds and should be considered as starting points for research and development rather than established procedures for this specific molecule.

Physicochemical Properties

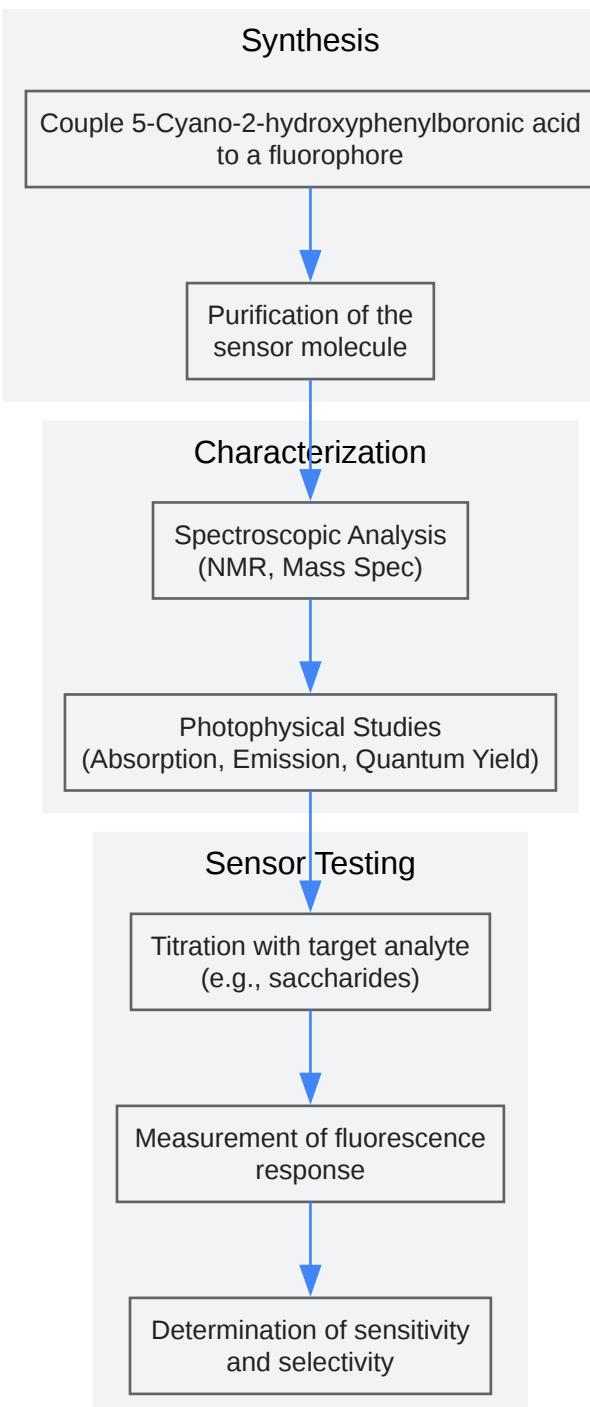
A summary of the basic physicochemical properties of **5-Cyano-2-hydroxyphenylboronic acid** is presented below. This information is critical for designing synthetic routes and formulating materials.

Property	Value	Reference
CAS Number	1256355-57-3	[1] [2]
Molecular Formula	C ₇ H ₆ BNO ₃	[1] [3]
Molecular Weight	162.94 g/mol	[1] [3]
Appearance	Off-white to pale yellow solid	[3]
Purity (typical)	>95.0% (HPLC)	[3]
Storage Temperature	-20°C	[1] [4]

Potential Applications in Materials Science

The unique combination of a boronic acid, a cyano group, and a hydroxyl group on a phenyl ring suggests several potential applications in materials science.

Fluorescent Chemosensors


Phenylboronic acids are widely recognized for their ability to reversibly bind with cis-diols, a functional group present in many biologically important molecules like saccharides.[\[5\]](#)[\[6\]](#)[\[7\]](#) This interaction can be harnessed to develop fluorescent sensors. The cyano and hydroxyl groups on the aromatic ring of **5-Cyano-2-hydroxyphenylboronic acid** can modulate the electronic properties of the molecule, potentially leading to changes in fluorescence upon binding to an analyte.

Hypothetical Sensing Mechanism:

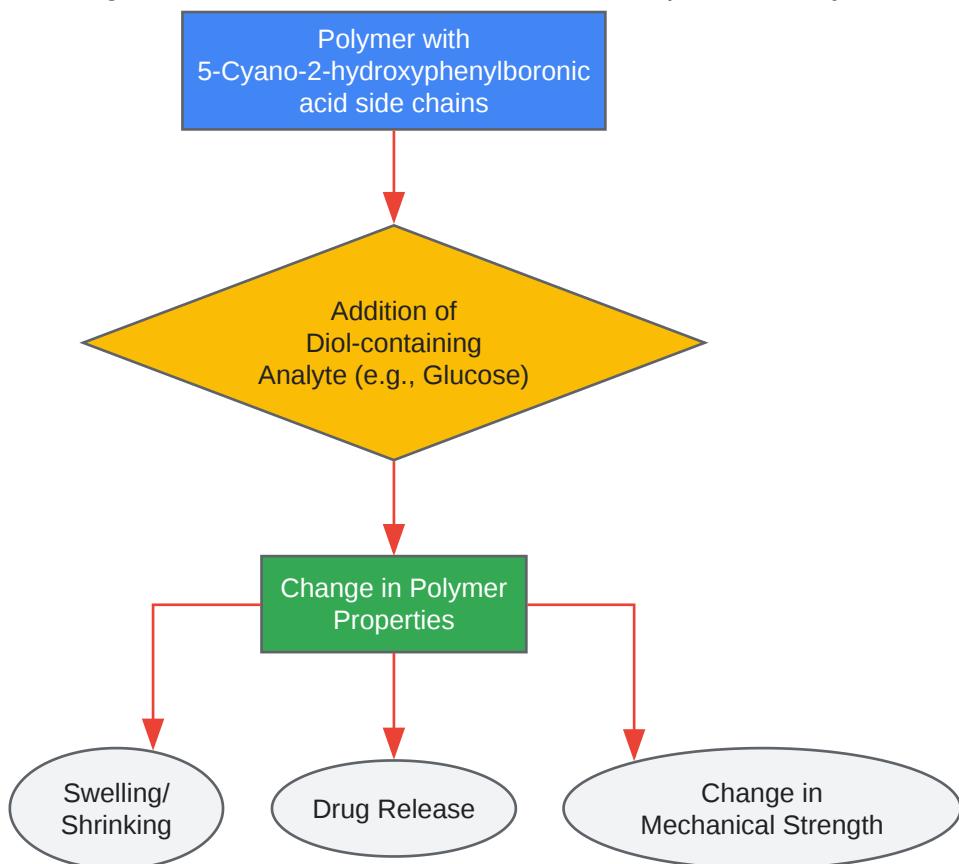

The boronic acid group can interact with a cis-diol-containing analyte. This binding event can alter the electronic distribution within the molecule, affecting the fluorescence properties of a tethered or proximal fluorophore. The electron-withdrawing nature of the cyano group and the electron-donating nature of the hydroxyl group could be exploited to create a push-pull system, which is often beneficial for developing fluorescent probes with high sensitivity.

Diagram: Generalized Workflow for Fluorescent Sensor Development

Workflow for Developing a Boronic Acid-Based Fluorescent Sensor

Logic of a Boronic Acid-Based Stimuli-Responsive Polymer

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. usbio.net [usbio.net]
- 2. parchem.com [parchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. usbio.net [usbio.net]
- 5. Sensitive and specific detection of saccharide species based on fluorescence: update from 2016 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- To cite this document: BenchChem. [Application Notes and Protocols: 5-Cyano-2-hydroxyphenylboronic acid in Materials Science]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b595987#application-of-5-cyano-2-hydroxyphenylboronic-acid-in-materials-science]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com